6-氰基-4-甲基吲哚

描述

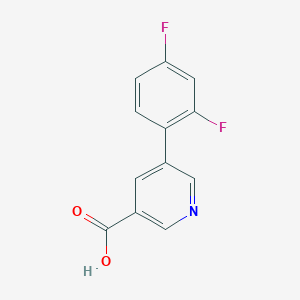

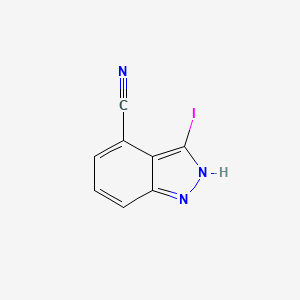

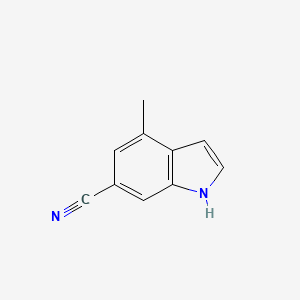

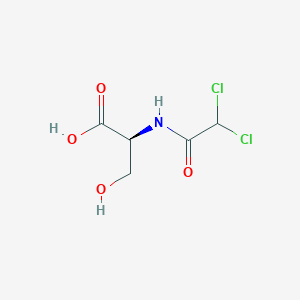

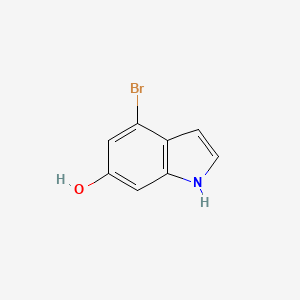

“4-Methyl-1H-indole-6-carbonitrile” is a chemical compound that belongs to the indole family . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

The synthesis of indole derivatives has attracted significant attention due to their biological and pharmaceutical activities . Various methods have been developed for the synthesis of indole derivatives, including the Fischer indole synthesis . The synthesis often involves the use of N-alkylanilines and various catalysts .Molecular Structure Analysis

The molecular structure of “4-Methyl-1H-indole-6-carbonitrile” can be represented by the IUPAC Standard InChI: InChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3 . This indicates that the compound has a molecular weight of 131.1745 .Chemical Reactions Analysis

Indole derivatives are versatile and can participate in various chemical reactions . For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization . They are also used as reactants in multicomponent reactions to generate complex molecules .科学研究应用

电子光谱和偶极矩

6-氰基-4-甲基吲哚: 已被研究其在基态和电子激发单重态下的电子光谱和偶极矩 。该化合物在这些状态下表现出不同的偶极矩的能力使其在理解激发单重态的电子性质及其在各种环境中的行为方面具有价值。

激发态寿命分析

已确定孤立的6-氰基-4-甲基吲哚的激发态寿命约为 11 纳秒,这对需要受控激发态持续时间的应用(如荧光光谱和光化学)具有重要意义 .

生物活性潜力

包括6-氰基-4-甲基吲哚在内的吲哚衍生物已显示出广泛的生物活性。 由于其与各种生物受体相互作用的能力,它们被探索为潜在的抗病毒、抗炎、抗癌和抗菌剂 .

多组分反应

6-氰基-4-甲基吲哚: 作为多组分反应的反应物,这些反应在复杂有机化合物的合成中起着关键作用。 这些反应对于创造具有潜在药物应用的新分子至关重要 .

杂环化合物的合成

6-氰基-4-甲基吲哚的吲哚核是杂环化合物合成的关键支架。 这些化合物具有广泛的应用,从医药到材料科学 .

作用机制

Target of Action

6-Cyano-4-methylindole, also known as 4-Methyl-1H-indole-6-carbonitrile, is a derivative of indole . Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . .

Mode of Action

Indole derivatives are known to participate in various chemical reactions, including suzuki–miyaura (sm) cross-coupling . This reaction involves the formation of new carbon-carbon bonds through the concerted interaction of two or more unsaturated reactants .

Biochemical Pathways

Indole derivatives are known to play a significant role in various biological processes .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Action Environment

It’s worth noting that the handling of such compounds should be done in a well-ventilated place, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

安全和危害

未来方向

Indole derivatives have diverse biological activities and immense potential for further exploration . They are being investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The synthesis of indole derivatives, particularly through sustainable multicomponent reactions, is a promising area of research .

生化分析

Biochemical Properties

The biochemical properties of 6-Cyano-4-methylindole are largely derived from the indole nucleus, which is a common structure in many bioactive compounds . The indole nucleus is known to bind with high affinity to multiple receptors, which can be beneficial in the development of new derivatives

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of 6-Cyano-4-methylindole in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery . Therefore, future studies should focus on understanding the dosage effects of 6-Cyano-4-methylindole in animal models.

Metabolic Pathways

Indole is a product of the metabolism of tryptophan by gut microorganisms

属性

IUPAC Name |

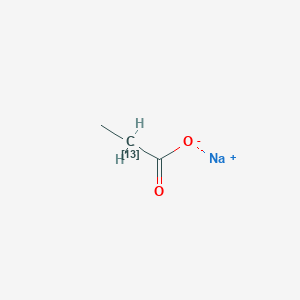

4-methyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-4-8(6-11)5-10-9(7)2-3-12-10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTVHILSTXFLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646487 | |

| Record name | 4-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3613-02-3 | |

| Record name | 4-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-phenyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B1604216.png)

![4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604233.png)